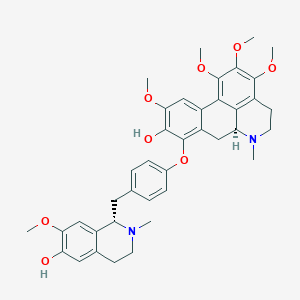

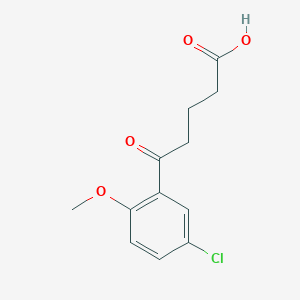

![molecular formula C13H9ClN2 B062877 6-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-18-1](/img/structure/B62877.png)

6-Chloro-2-phenylimidazo[1,2-a]pyridine

Overview

Description

Synthesis Analysis

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and related compounds involves several key reactions. 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to produce derivatives of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, which offer a pathway to cyanines through further reaction with malononitrile (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another synthesis approach involves the Friedländer synthesis, which has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a compound structurally similar to this compound, highlighting the versatility of synthetic routes for this class of compounds (Lindström, 1995).

Molecular Structure Analysis

X-ray diffraction data have been pivotal in determining the crystal and molecular structure of 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, a closely related compound, offering insights into the structural characteristics of this compound derivatives. These structures provide a foundation for understanding the electronic and spatial configuration that governs the reactivity and properties of these compounds (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse. For instance, palladium- and copper-catalyzed aminations have been employed to prepare novel 6-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the compound's versatility in undergoing chemical transformations (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the high crystallinity of 2-phenylimidazo[1,2-a]pyridine, a compound closely related to this compound, has been noted, which can be purified by direct recrystallization or silica gel column chromatography, indicating the importance of physical properties in the handling and application of these compounds (Santaniello, Price, & Murray, 2017).

Scientific Research Applications

Synthesis of Cyanines : A study by Sa̧czewski, Gdaniec, & Ośmiałowski (1987) explored the reaction of 2-Chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to produce compounds like 6-aryl-2,3-dihydro-6aH-imidazo[1.2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, which are closely related to 6-Chloro-2-phenylimidazo[1,2-a]pyridine.

Anti-Inflammatory and Analgesic Activity : Di Chiacchio et al. (1998) synthesized a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides to evaluate their antiinflammatory and analgesic activity and their ulcerogenic action on the gastro‐intestinal tract, indicating potential pharmacological applications (Di Chiacchio et al., 1998).

Microwave-Assisted Synthesis in Green Chemistry : A study by Jadhav et al. (2017) demonstrated an environmentally benign one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using microwave irradiation, highlighting its relevance in green chemistry and synthesis efficiency (Jadhav et al., 2017).

Crystal Structures and Charge Distributions : Tafeenko, Paseshnichenko, & Schenk (1996) investigated the crystal structures and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts, which is crucial for understanding the physical and chemical properties of these compounds (Tafeenko et al., 1996).

Imaging β-Amyloid in Alzheimer’s Disease : Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging β-amyloid plaques in Alzheimer’s disease, suggesting its application in medical imaging and diagnostics (Zeng et al., 2006).

Pyrrolo-imidazo[1,2-a]pyridine Scaffolds in Cancer Research : Zhang et al. (2019) described a strategy for constructing pyrrolo-imidazo[1,2-a]pyridine backbones with potential applications in cancer research, highlighting its relevance in drug discovery (Zhang et al., 2019).

Mechanism of Action

Target of Action

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a pyridine derivative .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can affect a variety of biological pathways due to their diverse bioactivity .

Result of Action

It is known that imidazo[1,2-a]pyridines can exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors, including the use of solvents and catalysts, as well as the application of microwave irradiation .

Safety and Hazards

Future Directions

While specific future directions for 6-Chloro-2-phenylimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests potential future research directions in these areas.

properties

IUPAC Name |

6-chloro-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYBUECMVNTZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351293 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

168837-18-1 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

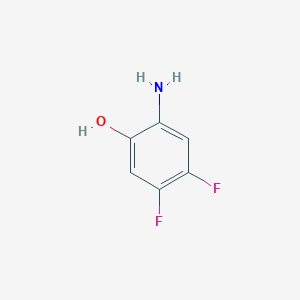

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

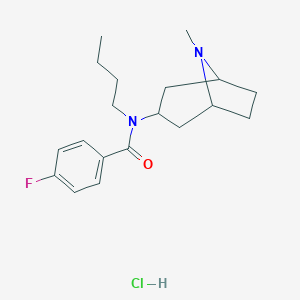

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

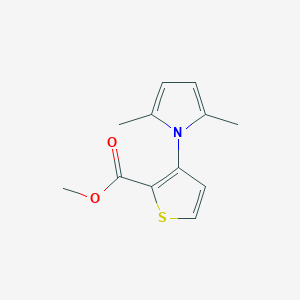

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)